molecular formula C14H16N4O4S B11012891 N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-nitrobenzamide

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-nitrobenzamide

Cat. No.: B11012891
M. Wt: 336.37 g/mol
InChI Key: HGEKXVYDDSRWGF-UHFFFAOYSA-N
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Description

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-nitrobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

The synthesis of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-nitrobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Ethoxyethyl Group: The ethoxyethyl group can be introduced through an alkylation reaction using an appropriate alkylating agent.

    Coupling with Nitrobenzamide: The final step involves the coupling of the thiadiazole derivative with 3-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety, using reagents such as sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-nitrobenzamide can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H16N4O4S

Molecular Weight

336.37 g/mol

IUPAC Name

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-nitrobenzamide

InChI

InChI=1S/C14H16N4O4S/c1-3-22-7-6-12-16-17-14(23-12)15-13(19)10-4-5-11(18(20)21)9(2)8-10/h4-5,8H,3,6-7H2,1-2H3,(H,15,17,19)

InChI Key

HGEKXVYDDSRWGF-UHFFFAOYSA-N

Canonical SMILES

CCOCCC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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